![molecular formula C42H80NO8P B1262604 1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262604.png)
1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine is a phosphatidylcholine 34:2 in which the 1- and 2-acyl groups are specified as (9Z)-hexadecenoyl and (11Z)-octadecenoyl respectively. It has a role as a mouse metabolite. It derives from a cis-vaccenic acid and a palmitoleic acid.
Applications De Recherche Scientifique
Lipid-Linked Desaturation in Plant Microsomal Membranes
Research demonstrates that 1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine analogues can be used to study lipid-linked desaturation in plant microsomal membranes. Ether-analogous substrates were synthesized, including 1-O-(9-cis-octadecenyl)-sn-glycero-3-phosphocholine, for in-vitro desaturation studies in sunflower microsomal membranes. This research offers insights into the lipid desaturation process in plants (Sperling & Heinz, 1993).
Effects on Exocrine Secretory Glands
A study on guinea pig isolated parotid gland and exocrine pancreatic lobules examined the effects of analogues of 1-O-(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine. These compounds, including 1-O-hexadecyl-2-acetyl-sn-glycero-3-phosphocholine, showed significant stimulation of amylase release, mimicking the effects of acetylcholine. This suggests potential applications in understanding the functioning of exocrine glands (Söling, Eibl, & Fest, 1984).
Neurotrophic Effects
Compounds including 1-0-(9Z-octadecenoyl)-2-O-(8Z,11Z-octadecadienoyl)-sn-glycero-3-phosphorylcholine were isolated from Bombycis corpus and were found to exert neurotrophic effects by stimulating NGF synthesis in astrocytes. This highlights a potential application in neurological research and therapy (Kwon et al., 2003).
Lipid-Membrane Interactions
A study utilizing a pH modulation sensing platform explored interactions between small molecules and lipid membranes, employing lipids such as 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine and 1-hexadecanoyl-2-(9-Z-octadecenoyl)-sn-glycero-3-phosphoethanolamine. This research aids in understanding drug-lipid interactions, crucial for drug development and analysis (Huang et al., 2013).
Structural Studies of Phospholipid Bilayers
Investigations into the structural properties of phospholipid bilayers using compounds like 1,2-dioctadecenoyl-sn-glycero-3-phosphorylcholine have provided insights into hydrocarbon chain packing and molecular motion in membranes. Such studies are essential for understanding membrane dynamics and their implications in biological systems (Barton & Gunstone, 1975).
Propriétés
Nom du produit |
1-[(9Z)-hexadecenoyl]-2-[(11Z)-octadecenoyl]-sn-glycero-3-phosphocholine |
|---|---|
Formule moléculaire |
C42H80NO8P |
Poids moléculaire |
758.1 g/mol |
Nom IUPAC |
[(2R)-3-[(Z)-hexadec-9-enoyl]oxy-2-[(Z)-octadec-11-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |
InChI |
InChI=1S/C42H80NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h16-19,40H,6-15,20-39H2,1-5H3/b18-16-,19-17-/t40-/m1/s1 |
Clé InChI |
JUVGBPLHSDPAMK-JSLHZOBYSA-N |
SMILES isomérique |
CCCCCC/C=C\CCCCCCCCCC(=O)O[C@H](COC(=O)CCCCCCC/C=C\CCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
SMILES canonique |
CCCCCCC=CCCCCCCCCCC(=O)OC(COC(=O)CCCCCCCC=CCCCCCC)COP(=O)([O-])OCC[N+](C)(C)C |
Description physique |
Solid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



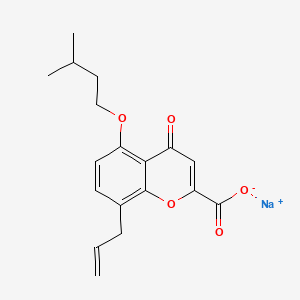



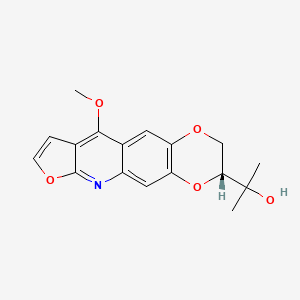
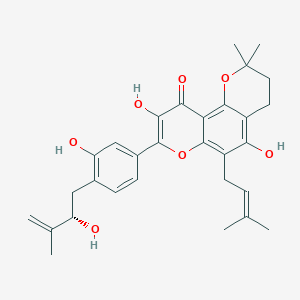
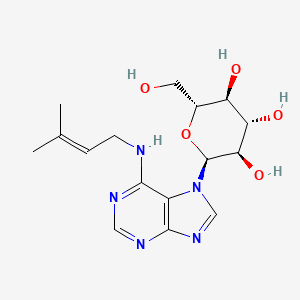
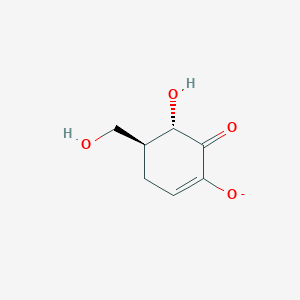
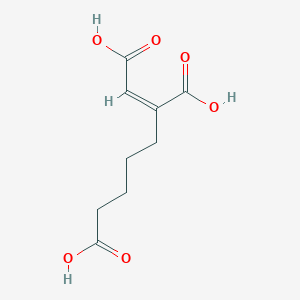

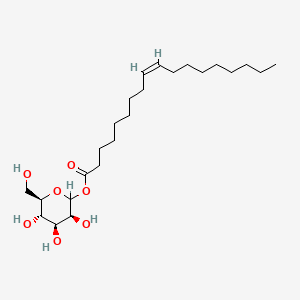
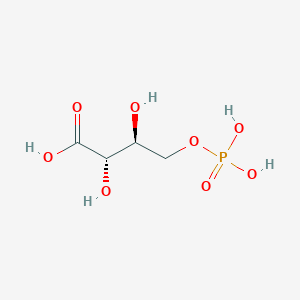

![1-[(1Z)-hexadecenyl]-2-[(9Z)-octadecenoyl]-sn-glycero-3-phosphocholine](/img/structure/B1262544.png)